molecular formula C24H17ClF3NO4 B2460067 (2Z)-2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one CAS No. 1025277-30-8

(2Z)-2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B2460067
CAS No.: 1025277-30-8
M. Wt: 475.85
InChI Key: JMKXFOXTSUJAKG-CHHVJCJISA-N
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Description

(2Z)-2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is a complex organic compound with a unique structure that includes a pyridine ring substituted with chlorine and trifluoromethyl groups, an oxyphenyl group, and a dimethoxyindenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyridine ring: This can be achieved through a series of reactions involving chlorination and trifluoromethylation.

    Attachment of the oxyphenyl group: This step involves the formation of an ether linkage between the pyridine ring and the phenyl group.

    Formation of the indenone moiety: This involves cyclization reactions to form the indenone structure, followed by methoxylation to introduce the methoxy groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency, as well as the development of scalable reaction conditions that can be implemented in large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The chlorine and trifluoromethyl groups on the pyridine ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and may require heating or cooling to achieve the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, or as a reagent in various organic reactions.

    Biology: The compound may have biological activity, making it a potential candidate for drug development or as a tool for studying biological processes.

    Medicine: If the compound exhibits pharmacological activity, it could be developed into a therapeutic agent for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes or receptors, leading to changes in their activity or function. The compound may also interact with cellular pathways, affecting processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2Z)-2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties

Properties

IUPAC Name

(2Z)-2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]-5,6-dimethoxy-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClF3NO4/c1-31-20-9-14-8-15(22(30)18(14)11-21(20)32-2)7-13-3-5-17(6-4-13)33-23-19(25)10-16(12-29-23)24(26,27)28/h3-7,9-12H,8H2,1-2H3/b15-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKXFOXTSUJAKG-CHHVJCJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(=CC3=CC=C(C=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl)C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C/C(=C/C3=CC=C(C=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl)/C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClF3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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